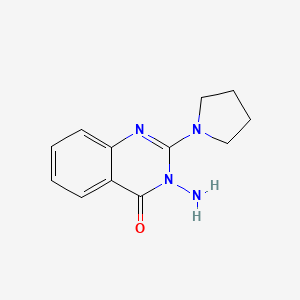
7-Amino-3-vinyl-3-cephem-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-3-vinyl-3-cephem-4-carboxylic acid is a chemical compound with significant importance in the field of medicinal chemistry. This compound is a derivative of cephalosporin, a class of β-lactam antibiotics that are widely used to treat bacterial infections. The unique bicyclic structure of this compound, which includes a β-lactam ring fused to a dihydrothiazine ring, is crucial for its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-vinyl-3-cephem-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 7-aminocephalosporanic acid (7-ACA) with appropriate acylating agents under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
7-Amino-3-vinyl-3-cephem-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino group can undergo substitution reactions with various electrophiles[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of alkyl halides or acyl chlorides under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino group .
Applications De Recherche Scientifique
7-Amino-3-vinyl-3-cephem-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex cephalosporin derivatives.
Biology: The compound is studied for its interactions with bacterial enzymes and its role in inhibiting cell wall synthesis.
Medicine: As a cephalosporin derivative, it is investigated for its potential use as an antibiotic to treat various bacterial infections.
Mécanisme D'action
The mechanism of action of 7-Amino-3-vinyl-3-cephem-4-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cefadroxil: Another cephalosporin derivative with a similar β-lactam structure.
Cefalexin: A first-generation cephalosporin with a similar mechanism of action.
Cefuroxime: A second-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
What sets 7-Amino-3-vinyl-3-cephem-4-carboxylic acid apart is its unique ethenyl group, which can be further modified to create a wide range of derivatives with varying biological activities. This versatility makes it a valuable compound in the development of new antibiotics .
Propriétés
Formule moléculaire |
C9H10N2O3S |
|---|---|
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
(6R)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3S/c1-2-4-3-15-8-5(10)7(12)11(8)6(4)9(13)14/h2,5,8H,1,3,10H2,(H,13,14)/t5?,8-/m1/s1 |
Clé InChI |
GQLGFBRMCCVQLU-XCGJVMPOSA-N |
SMILES isomérique |
C=CC1=C(N2[C@@H](C(C2=O)N)SC1)C(=O)O |
SMILES canonique |
C=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















